Dimethyl 2-Amino-5-bromoterephthalate
Overview
Description
Dimethyl 2-Amino-5-bromoterephthalate is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with methanol, and the aromatic ring is substituted with an amino group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-Amino-5-bromoterephthalate can be synthesized through a multi-step process. One common method involves the bromination of dimethyl terephthalate, followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:
Bromination: Dimethyl terephthalate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the aromatic ring.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-Amino-5-bromoterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield different amine derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Iron powder and hydrochloric acid are typical reducing agents.
Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives.
Reduction: Different amine derivatives.
Hydrolysis: Corresponding carboxylic acids.
Scientific Research Applications
Dimethyl 2-Amino-5-bromoterephthalate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of polymers and other materials with specific properties.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a precursor for drug development.
Biological Research: It is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Dimethyl 2-Amino-5-bromoterephthalate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine substituents can influence its binding affinity and specificity towards these targets. The ester groups can also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-Amino-terephthalate: Lacks the bromine substituent, which can affect its reactivity and applications.
Dimethyl 2-Bromo-terephthalate:
Dimethyl 2-Nitro-5-bromoterephthalate: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
Dimethyl 2-Amino-5-bromoterephthalate is unique due to the presence of both amino and bromine substituents on the aromatic ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Biological Activity
Dimethyl 2-Amino-5-bromoterephthalate (DMABT) is an organic compound with the molecular formula C₁₁H₁₀BrN₂O₄, notable for its unique structure that includes a bromine atom and an amino group. This compound has attracted attention due to its potential biological activities and applications in medicinal chemistry, particularly as a lead compound in drug design and as an intermediate in organic synthesis.
Chemical Structure and Properties
DMABT is characterized by:
- Amino Group : Enhances reactivity and potential interactions with biological targets.
- Bromine Atom : Increases lipophilicity, which can affect bioavailability and interaction with cellular membranes.
- Two Methyl Ester Groups : Contribute to solubility and reactivity in various chemical environments.
Biological Activity
Research into the biological activity of DMABT has revealed several important findings:
- Antimicrobial Activity : Preliminary studies indicate that DMABT exhibits antimicrobial properties, particularly against certain bacterial strains. The presence of the amino group may enhance its ability to penetrate bacterial cell walls.
- Drug Delivery Systems : DMABT has been utilized in the synthesis of diblock copolymers, which can form polymersomes. These structures are being investigated for their potential as drug delivery systems, allowing for targeted therapy and controlled release of active compounds.
- Interaction Studies : Interaction studies have shown that DMABT can react with various nucleophiles and electrophiles, suggesting its potential role in biochemical pathways and reactions within biological systems.
- Enzyme Inhibition : There is ongoing research into DMABT's ability to inhibit specific enzymes. Such inhibition could lead to therapeutic applications, particularly in conditions where enzyme overactivity is a concern.
Case Studies
Several case studies have documented the effects of DMABT in various experimental setups:
- Study on Antimicrobial Effects : A study conducted on the antimicrobial efficacy of DMABT against Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of cell membrane integrity.
- Polymersome Formation : Research on the formation of polymersomes using DMABT-based diblock copolymers showed that these structures can encapsulate hydrophilic drugs effectively, enhancing their stability and bioavailability in physiological conditions.
Research Findings
A summary of research findings related to the biological activity of DMABT is presented in the table below:
Study Focus | Findings | Reference |
---|---|---|
Antimicrobial Activity | Significant inhibition against Staphylococcus aureus | |
Drug Delivery Systems | Effective encapsulation of hydrophilic drugs in polymersomes | |
Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways | Ongoing research |
Interaction with Nucleophiles | Reactivity with various nucleophiles indicates versatile applications |
Properties
IUPAC Name |
dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLKMWOSPVNYPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634065 | |
Record name | Dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185051-42-7 | |
Record name | Dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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